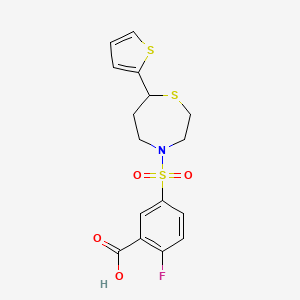

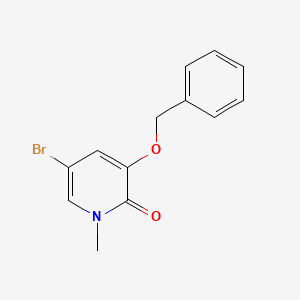

3-(benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one

Overview

Description

The compound “3-(benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), oxygen (O), nitrogen (N), and bromine (Br) atoms. The “benzyloxy” and “pyridin-2(1H)-one” parts suggest that it might have aromatic properties .

Synthesis Analysis

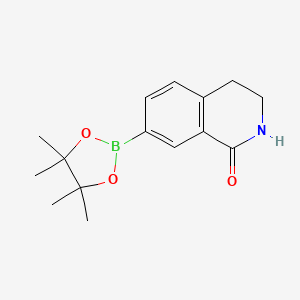

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like benzylic oxidations and reductions . Protodeboronation of pinacol boronic esters has also been reported for similar compounds .Chemical Reactions Analysis

The compound might undergo various chemical reactions. For instance, benzylic compounds are known to show enhanced reactivity in SN1, SN2, and E1 reactions due to the adjacent aromatic ring . Protodeboronation of similar compounds has also been reported .Scientific Research Applications

Synthesis of Benzyl Ethers

One application involves the conversion of alcohols into benzyl ethers using pyridinium salts, demonstrating the role of similar compounds in facilitating benzylation reactions. This process is highlighted in the synthesis and reactivity of 2-benzyloxy-1-methylpyridinium triflate, which efficiently converts a wide range of alcohols into benzyl ethers upon warming, showing good to excellent yield (Poon & Dudley, 2006).

Asymmetric Synthesis

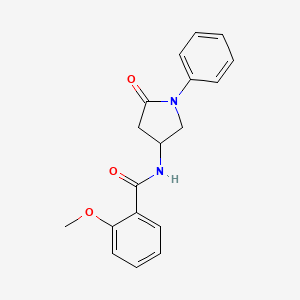

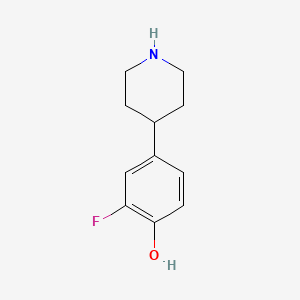

The compound also finds utility in asymmetric synthesis, as illustrated by the synthesis of enantiomerically pure 3-substituted piperidines from chiral non-racemic lactams. This involves direct alkylation with corresponding halides to obtain optically pure t-butyl acetate and 5-methylpyridine derivatives, showcasing the importance of similar compounds in enantioselective chemical synthesis (Micouin et al., 1994).

Electrochemical Reduction Studies

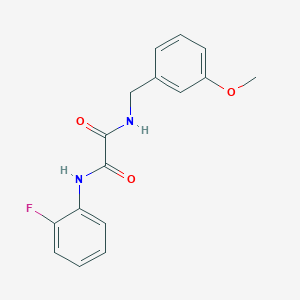

Another research application involves electrochemical studies, such as the reduction of pyridinium salts 3,5-disubstituted with electron-withdrawing groups. These studies help in understanding the electrochemical behavior of similar compounds, providing insights into the formation of dimers and their structures through electrochemical reduction processes (Carelli et al., 2002).

Drug Discovery Intermediates

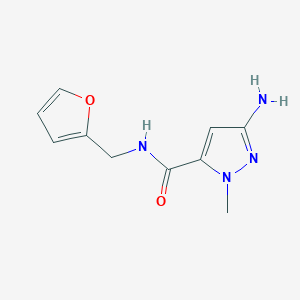

Additionally, compounds like 3-(benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one serve as key intermediates in drug discovery, exemplified by the synthesis of 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. This compound's crystal structure and its role as an intermediate in pharmaceutical research highlight its significance in the development of new therapeutic agents (Li et al., 2012).

Organic Synthesis and Medicinal Chemistry

Furthermore, the compound's relevance extends to organic synthesis and medicinal chemistry, where it is utilized in the development of inhibitors targeting specific proteins, as seen in the synthesis of 5-lipoxygenase-activating protein (FLAP) inhibitors. These studies demonstrate the compound's utility in creating potent and selective inhibitors for therapeutic applications (Stock et al., 2011).

properties

IUPAC Name |

5-bromo-1-methyl-3-phenylmethoxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-15-8-11(14)7-12(13(15)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIKPCZRYQDZJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)OCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzyl{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}amino)propanenitrile](/img/structure/B2961641.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide hydrochloride](/img/structure/B2961656.png)

![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2961662.png)